REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[O:2].C([N:7](C(C)C)C(C)C)C.[NH:14]1[CH2:19][CH2:18][CH:17]([C:20]#[N:21])[CH2:16][CH2:15]1>ClCCl>[C:20]([CH:17]1[CH2:18][CH2:19][N:14]([C:1]([NH2:7])=[O:2])[CH2:15][CH2:16]1)#[N:21]
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Name
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|
Quantity
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3.16 mL
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Type
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reactant
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Smiles
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C(=O)(Cl)Cl
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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ClCCl
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Name
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|
Quantity
|
1.393 mL
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Type
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reactant
|
Smiles
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C(C)N(C(C)C)C(C)C
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Name
|
|
Quantity
|
0.441 g
|
Type
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reactant
|
Smiles
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N1CCC(CC1)C#N
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Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was cooled with an ice bath
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Type
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CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
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DISSOLUTION
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Details
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The residue was dissolved in methanol (10 mL)
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Type
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STIRRING
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Details
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The mixture was stirred at 50° C. overnight
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Duration
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8 (± 8) h
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
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ADDITION
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Details
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the residual solid was mixed with brine (5 mL)
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (8×25 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic solution was dried (MgSO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified on a silica gel column
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Type
|
WASH
|
Details
|
eluting with 5-10% methanol in CH2Cl2
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
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|
Smiles
|
C(#N)C1CCN(CC1)C(=O)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |